Phenylphosphoramidic dichloride
Overview
Description
Phenylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphoramidic dichloride moiety. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylphosphoramidic dichloride can be synthesized through the reaction of phenylphosphonic dichloride with ammonia or amines. The reaction typically involves the following steps:
Reaction with Ammonia: Phenylphosphonic dichloride reacts with ammonia to form this compound.
Reaction with Amines: Alternatively, phenylphosphonic dichloride can react with primary or secondary amines to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and purification of phenylphosphonic dichloride and ammonia or amines.
Reaction Setup: Conducting the reaction in a controlled environment, often using specialized reactors to manage temperature and pressure.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Phenylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylphosphonic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, thiols, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenylphosphoramidic compounds can be formed.
Oxidation Products: Oxidation can yield phenylphosphonic acid derivatives.
Hydrolysis Products: Hydrolysis results in phenylphosphonic acid and hydrochloric acid.
Scientific Research Applications
Phenylphosphoramidic dichloride has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for flame retardants.
Biology: The compound is studied for its potential biological activities, including fungicidal and pesticidal properties.
Medicine: Research explores its potential use in drug development, particularly in designing phosphorus-containing pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenylphosphoramidic dichloride involves its reactivity with nucleophiles and its ability to form stable phosphorus-nitrogen bonds. The molecular targets and pathways include:
Nucleophilic Attack: Nucleophiles attack the phosphorus atom, leading to the substitution of chlorine atoms.
Formation of P-N Bonds: The formation of phosphorus-nitrogen bonds is a key feature, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
Phenylphosphoramidic dichloride can be compared with other similar compounds, such as:
Phenylphosphonic Dichloride: Both compounds contain a phenyl group and phosphorus, but this compound has additional nitrogen functionality.
Diphenylphosphinic Chloride: This compound has two phenyl groups attached to phosphorus, differing in structure and reactivity.
Phenylphosphonothioic Dichloride: Similar in structure but contains sulfur instead of nitrogen, leading to different chemical properties.
Uniqueness: this compound’s unique combination of phosphorus, nitrogen, and chlorine atoms makes it a versatile reagent with distinct reactivity patterns, setting it apart from other organophosphorus compounds.
Properties
IUPAC Name |
N-dichlorophosphorylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2NOP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCVPJWQCGJDFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290244 | |
Record name | phenylphosphoramidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6955-57-3 | |
Record name | Phosphoramidic dichloride, phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenylphosphoramidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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